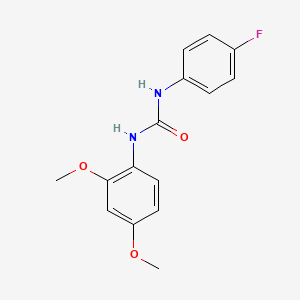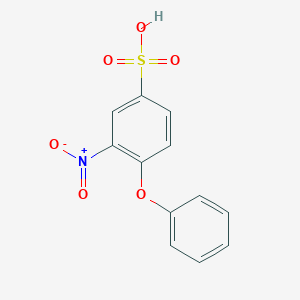
Ethyl 2-(3,3-diallylureido)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(3,3-diallylureido)acetate is an organic compound with the molecular formula C11H18N2O3 It is a ureido derivative, characterized by the presence of an ethyl ester group and two allyl groups attached to the nitrogen atoms of the urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3,3-diallylureido)acetate typically involves the reaction of ethyl bromoacetate with 3,3-diallylurea. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-(3,3-diallylureido)acetate can undergo various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperoxybenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of epoxides or diols from the allyl groups.
Reduction: Conversion of the ester group to an alcohol.
Substitution: Formation of ureido derivatives with different substituents.
Aplicaciones Científicas De Investigación
Ethyl 2-(3,3-diallylureido)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(3,3-diallylureido)acetate is primarily related to its ability to interact with various molecular targets through its ureido and ester functionalities. The ureido group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity. The ester group can undergo hydrolysis to release active intermediates that may interact with cellular pathways.
Comparación Con Compuestos Similares
Ethyl 2-(3,3-dimethylureido)acetate: Similar structure but with methyl groups instead of allyl groups.
Ethyl 2-(3,3-diphenylureido)acetate: Contains phenyl groups instead of allyl groups.
Ethyl 2-(3,3-diethylureido)acetate: Features ethyl groups instead of allyl groups.
Uniqueness: Ethyl 2-(3,3-diallylureido)acetate is unique due to the presence of allyl groups, which provide additional reactivity and potential for further functionalization. The allyl groups can participate in various chemical reactions, such as polymerization and cross-linking, making this compound versatile for different applications.
Propiedades
Número CAS |
78154-03-7 |
|---|---|
Fórmula molecular |
C11H18N2O3 |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
ethyl 2-[bis(prop-2-enyl)carbamoylamino]acetate |
InChI |
InChI=1S/C11H18N2O3/c1-4-7-13(8-5-2)11(15)12-9-10(14)16-6-3/h4-5H,1-2,6-9H2,3H3,(H,12,15) |
Clave InChI |
CDXCYGDENJRSMH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CNC(=O)N(CC=C)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Phenyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B11957676.png)



![2-{(E)-[(4-ethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B11957692.png)
![1,4-Benzenediamine, 2-chloro-N,N'-bis[[4-(pentyloxy)phenyl]methylene]-](/img/structure/B11957703.png)

![N-[4-[[4-[(E)-benzylideneamino]phenyl]disulfanyl]phenyl]-1-phenyl-methanimine](/img/structure/B11957708.png)





